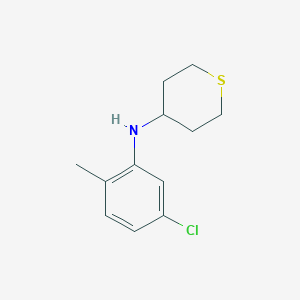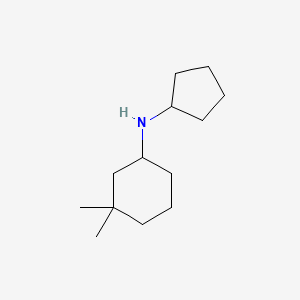
N-cyclopentyl-3,3-dimethylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3,3-dimethylcyclohexan-1-amine is an organic compound with the molecular formula C₁₃H₂₅N. It is a cycloalkane derivative, characterized by a cyclohexane ring substituted with a cyclopentyl group and two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3,3-dimethylcyclohexan-1-amine typically involves the reaction of cyclopentylamine with 3,3-dimethylcyclohexanone. The reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is usually conducted in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-cyclopentyl-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentylcyclohexanamine
- N-cyclopentyl-2,3-dimethylcyclohexan-1-amine
Uniqueness
N-cyclopentyl-3,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H25N |
|---|---|
Molecular Weight |
195.34 g/mol |
IUPAC Name |
N-cyclopentyl-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H25N/c1-13(2)9-5-8-12(10-13)14-11-6-3-4-7-11/h11-12,14H,3-10H2,1-2H3 |
InChI Key |
OYRZPUOYPGYBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)NC2CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


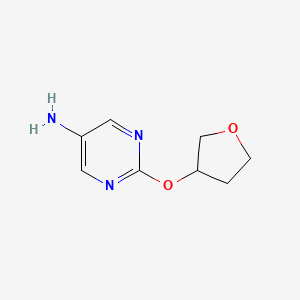
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13274551.png)
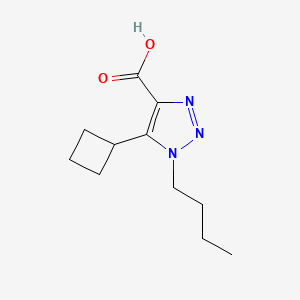
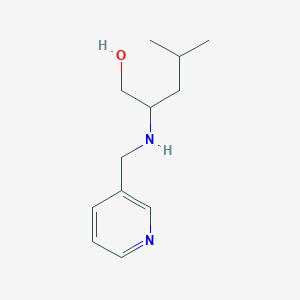
![1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13274569.png)
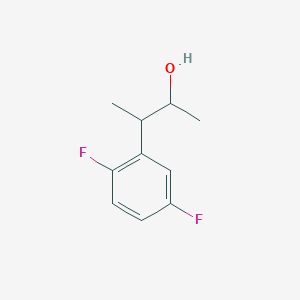
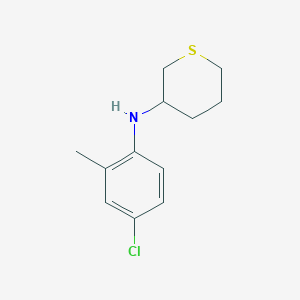
![(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13274586.png)
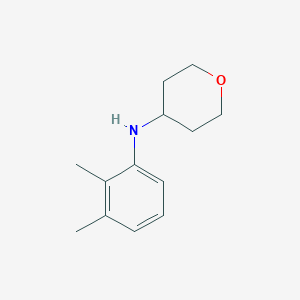
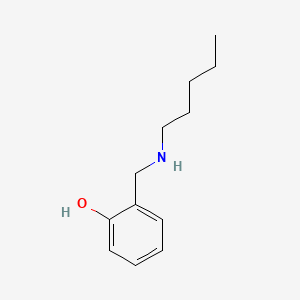
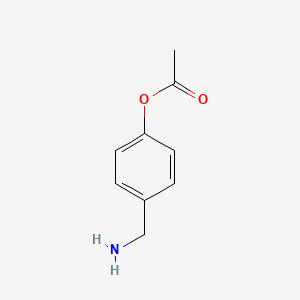

![[5-Methyl-1-(2-methylpropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13274607.png)
